molecular formula C10H16O B3051276 Limonene oxide, cis-(-)- CAS No. 32543-51-4

Limonene oxide, cis-(-)-

Cat. No.: B3051276
CAS No.: 32543-51-4
M. Wt: 152.23 g/mol
InChI Key: CCEFMUBVSUDRLG-AEJSXWLSSA-N
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Description

Limonene oxide, cis-(-)-, also known as cis-1,2-epoxylimonene, is a monoterpene epoxide derived from limonene. It is a naturally occurring compound found in the essential oils of citrus fruits. The molecular formula of limonene oxide, cis-(-)-, is C10H16O, and it has a molecular weight of 152.23 g/mol . This compound is known for its pleasant citrus aroma and is widely used in the fragrance and flavor industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: Limonene oxide, cis-(-)-, can be synthesized through the epoxidation of limonene. One common method involves the use of a chiral salen-metal catalyst in the presence of an oxidant such as m-chloroperbenzoic acid (m-CPBA). The reaction is typically carried out in a solvent like chloroform at low temperatures (0°C) to achieve high diastereoselectivity . Another method involves the use of peroxygenase enzymes from oat seeds, which catalyze the epoxidation of limonene under mild conditions .

Industrial Production Methods: In industrial settings, limonene oxide is produced by the epoxidation of limonene using peracids or hydrogen peroxide as oxidants. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The resulting product is then purified through distillation or chromatography to obtain the desired cis-(-)-isomer .

Mechanism of Action

Comparison with Similar Compounds

Limonene oxide, cis-(-)-, can be compared with other similar compounds:

Uniqueness: Limonene oxide, cis-(-)-, is unique due to its high diastereoselectivity and specific applications in fragrance, flavor, and polymer industries. Its natural occurrence and renewable origin make it an attractive compound for sustainable chemistry .

Properties

IUPAC Name

(1S,4S,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O/c1-7(2)8-4-5-10(3)9(6-8)11-10/h8-9H,1,4-6H2,2-3H3/t8-,9+,10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCEFMUBVSUDRLG-AEJSXWLSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1CCC2(C(C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)[C@H]1CC[C@]2([C@@H](C1)O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80186250
Record name Limonene oxide, cis-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32543-51-4
Record name cis-(-)-1,2-Epoxy-p-menth-8-ene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32543-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Limonene oxide, cis-(-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032543514
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Limonene oxide, cis-(-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80186250
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIMONENE OXIDE, CIS-(-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/215X25J847
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of Limonene oxide, cis-(-)- in the context of natural products and their applications?

A: Limonene oxide, cis-(-)- is a significant component of the essential oils found in various plants with known medicinal properties. For example, it represents a notable constituent in the essential oil of Conyza newii, a plant traditionally recognized for its mosquito repellent properties. [] This highlights the potential of Limonene oxide, cis-(-)- and similar naturally occurring compounds as valuable sources for developing novel mosquito repellents.

Q2: Besides mosquito repellency, are there other potential applications for Limonene oxide, cis-(-)- based on its presence in essential oils?

A: Research indicates that Limonene oxide, cis-(-)- is present in the essential oil extracted from Isodon rugosus, a plant valued for its medicinal properties. [] The essential oil of Isodon rugosus has demonstrated both antioxidant and antibacterial activities. While further research is necessary to determine the specific contribution of Limonene oxide, cis-(-)- to these effects, its presence suggests potential applications in developing novel antioxidant and antibacterial agents.

Q3: Can you elaborate on the methods used to analyze Limonene oxide, cis-(-)- in the context of essential oil research?

A: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for identifying and quantifying the individual components within complex mixtures like essential oils. [, ] This method allows researchers to identify Limonene oxide, cis-(-)- and determine its relative abundance within the essential oil composition. This information is crucial for understanding the potential synergistic effects of different compounds within the oil and for developing standardized extracts with consistent properties.

Q4: Why is it important to study the variation in essential oil composition, including the presence of Limonene oxide, cis-(-)-, across different samples and sources?

A: Research has shown significant variation in the essential oil content and composition of commercially available Carum carvi L. (caraway) seeds sourced from various countries. [] This variation can significantly impact the quality, efficacy, and potential applications of these products. Understanding the factors contributing to this variability, including geographical origin, harvesting practices, and storage conditions, is crucial for developing standardized extraction and production methods that ensure consistent quality and therapeutic benefits.

Q5: Are there any established methods for separating Limonene oxide, cis-(-)- from other compounds found in essential oils or its racemic mixture?

A: Yes, research highlights a method for separating Limonene oxide, cis-(-)- from its diastereomeric counterpart, Limonene oxide, trans-(+)-. This method utilizes the difference in reaction rates between the isomers during either aqueous mercury(II)-mediated or acid-catalyzed hydration. [] This process allows for the kinetic separation of Limonene oxide, cis-(-)- or Limonene oxide, trans-(+)- from the commercially available mixture, achieving high diastereoselectivity.

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